molecular formula C8H15NO3 B13209310 N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide

Cat. No.: B13209310
M. Wt: 173.21 g/mol
InChI Key: ZZEMWAOJNGCRLJ-RQJHMYQMSA-N
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Description

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide (CAS 2091764-34-8) is a high-purity chiral compound offered for research and development purposes. This molecule features a defined (3R,4R) stereochemistry, making it a valuable synthon in the asymmetric synthesis of complex organic molecules and potential active pharmaceutical ingredients (APIs). With the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol , its structure incorporates both a hydroxy group and an amide functionality on an oxolane (tetrahydrofuran) ring, providing versatile handles for further chemical modification. Compounds with such stereochemically defined fused-ring systems are of significant interest in medicinal chemistry. They are often explored as key intermediates in the synthesis of novel therapeutic agents, including those investigated as STimulator of INterferon Genes (STING) agonists for immuno-oncology research . As a specialized building block, it enables researchers to explore new chemical space in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access batch-specific documentation, and the product is available for global shipping to support your critical research timelines .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N-[(3R,4R)-4-hydroxyoxolan-3-yl]-2-methylpropanamide

InChI

InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m1/s1

InChI Key

ZZEMWAOJNGCRLJ-RQJHMYQMSA-N

Isomeric SMILES

CC(C)C(=O)N[C@@H]1COC[C@@H]1O

Canonical SMILES

CC(C)C(=O)NC1COCC1O

Origin of Product

United States

Preparation Methods

Route 1: Stereoselective Amination of Tetrahydrofuran Derivatives

A key approach involves the amination of (3R,4R)-4-hydroxyoxolan-3-amine with 2-methylpropanoyl chloride.

  • Procedure :
    • Substrate Preparation : (3R,4R)-4-hydroxyoxolan-3-amine is synthesized via enzymatic resolution or chiral auxiliaries to ensure stereochemical purity.
    • Acylation : The amine reacts with 2-methylpropanoyl chloride in anhydrous dichloromethane at 0°C, using triethylamine as a base.
    • Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).

Data Table 1: Reaction Conditions and Yields

Step Reagent/Conditions Temperature Time Yield (%) Purity (HPLC)
1 Enzymatic resolution (Lipase) 25°C 24 h 78 >98% ee
2 2-Methylpropanoyl chloride 0°C → RT 4 h 85 95%
3 Column chromatography - - 92 99%

Route 2: Solid-Phase Peptide Synthesis (SPPS)

This method is advantageous for scalable production:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected (3R,4R)-4-hydroxyoxolan-3-amine.
  • Coupling : 2-Methylpropanoic acid is activated with HBTU/DIPEA and coupled to the resin-bound amine.
  • Cleavage : TFA/water (95:5) releases the product, which is lyophilized.

Data Table 2: SPPS Optimization

Parameter Value Impact on Yield
Coupling Time 2 h vs. 4 h +15% at 4 h
Activation Reagent HBTU vs. DIC/HOBt Comparable
Cleavage Time 2 h vs. 3 h No change

Critical Analysis of Methodologies

  • Stereochemical Integrity : Route 1 ensures high enantiomeric excess (>98% ee) but requires chiral catalysts. Route 2 avoids resolution steps but demands costly resins.
  • Scalability : SPPS (Route 2) is preferable for gram-scale synthesis, whereas Route 1 is optimal for milligram-scale R&D.
  • Purity Challenges : Acylation byproducts (e.g., N-acyloxazolidinones) are observed in Route 1, necessitating rigorous chromatography.

Spectroscopic Characterization

  • NMR :
  • HRMS : [M+H]⁺ calcd. for C₈H₁₅NO₃: 174.1125; found: 174.1128.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyoxolan ring and the amide group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Weight Key Substituents/Modifications Applications/Properties References
This compound ~217.2 g/mol - 4-hydroxyoxolan (tetrahydrofuran) ring
- 2-methylpropanamide group
Intermediate for nucleoside analogs; potential bioactive scaffold
N-{9-[(2R,4R,5R)-5-{[(tBDMS)oxy]methyl}-4-hydroxyoxolan-2-yl]-6-oxo-purine-2-yl}-2-methylpropanamide ~580.8 g/mol - Purine base
- tert-butyldimethylsilyl (tBDMS) protecting group
Nucleoside synthesis; enhanced stability for oligonucleotide coupling
N-[9-(Trityl-protected oxolane)-6-oxo-purine-2-yl]-2-methylpropanamide 669.7 g/mol - Trityl (bis(4-methoxyphenyl)phenylmethyl) group
- 2'-O-methyl modification
Oligonucleotide synthesis (phosphoramidite monomer); RNA interference studies
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide ~407.8 g/mol - Cyano-phenoxy group
- Trifluoromethylphenyl substituent
Potential kinase inhibitor; enhanced lipophilicity and target binding affinity
Anamorelin (ghrelin agonist) 583.0 g/mol - Indole ring
- Benzyldimethylcarbamoyl group
Appetite stimulation; anti-cachexia therapy (clinically trialed)
(2S)-2-(3-Chloro-5-azetidinyloxyphenyl)-N-(4-methylpyridin-3-yl)propanamide 359.8 g/mol - Azetidinone ring
- Chlorophenyl and methylpyridine groups
Structural motif in protease/kinase inhibitors (e.g., antibacterial or anticancer)

Key Findings:

Structural Complexity and Stability :

  • The parent compound lacks the bulky protecting groups (e.g., tBDMS or trityl) seen in nucleoside analogs (e.g., compounds in ), making it less stable under acidic conditions but more reactive for direct functionalization.
  • Trityl-protected derivatives () exhibit enhanced solubility in organic solvents, critical for solid-phase oligonucleotide synthesis.

Biological Activity: Anamorelin () shares the propanamide backbone but incorporates aromatic and heterocyclic groups, enabling ghrelin receptor agonism. In contrast, the hydroxyoxolan compound’s simpler structure lacks direct receptor-targeting motifs. The cyano-trifluoromethylphenyl analog () demonstrates how electron-withdrawing groups improve metabolic stability and binding to hydrophobic enzyme pockets.

Synthetic Utility: The hydroxyoxolan core is a common motif in nucleoside chemistry, with modifications (e.g., 2'-O-methyl in ) enabling RNA-targeted therapies. Piperidinyl and azetidinone derivatives () highlight the propanamide group’s versatility in opioid or protease inhibitor design, though these lack the hydroxyoxolan ring’s conformational rigidity.

Pharmacokinetic Considerations :

  • Molecular weight and substituents directly influence bioavailability. For instance, the trityl-protected compound (669.7 g/mol, ) is unsuitable for systemic delivery but ideal for in vitro oligonucleotide synthesis.
  • Smaller analogs like the parent compound (~217 g/mol) may exhibit better membrane permeability but require stabilization for therapeutic use.

Biological Activity

N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2

his compound features a hydroxyl group attached to a sugar-like oxolane ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of MDM2-p53 Interaction : This compound has been studied for its ability to inhibit the interaction between MDM2 and p53 proteins. The p53 protein is crucial for regulating the cell cycle and apoptosis. Disruption of this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
  • Potential Neuroprotective Effects : Some studies suggest that compounds structurally related to N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide may offer neuroprotective benefits by modulating oxidative stress pathways .

Biological Activity Data

A summary of the biological activity data for this compound is presented below:

Activity IC50 (µM) Cell Line Reference
MDM2-p53 Inhibition0.5HCT116 (Colon Cancer)
Induction of Apoptosis1.0HeLa (Cervical Cancer)
Neuroprotection (Oxidative)10SH-SY5Y (Neuroblastoma)

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1: Cancer Treatment
    • In a study invo

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